BenchChemオンラインストアへようこそ!

3-Benzyl-8-(2,3-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Physicochemical Profiling ADME Prediction Lead Optimization

This compound is a 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione derivative specifically designed as a δ‑opioid receptor (DOR) agonist. It exhibits 9.6‑fold DOR‑over‑MOR binding selectivity and low β‑arrestin‑2 recruitment, which mitigates the convulsive side‑effects seen with clinical candidates such as SNC80. The 2,3‑dimethoxybenzoyl regioisomer offers a unique pharmacophore for SAR exploration, target‑engagement studies, and IP generation. It also serves as a matched‑pair comparator for the 2,4‑ and 3,4‑isomers to isolate methoxy positional effects on membrane permeability and metabolic stability. This single‑compound solution supports DOR‑mediated analgesia, myelostimulation, and mitochondrial permeability transition pore inhibition programs.

Molecular Formula C23H25N3O5
Molecular Weight 423.469
CAS No. 1021117-43-0
Cat. No. B2649776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-8-(2,3-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS1021117-43-0
Molecular FormulaC23H25N3O5
Molecular Weight423.469
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4
InChIInChI=1S/C23H25N3O5/c1-30-18-10-6-9-17(19(18)31-2)20(27)25-13-11-23(12-14-25)21(28)26(22(29)24-23)15-16-7-4-3-5-8-16/h3-10H,11-15H2,1-2H3,(H,24,29)
InChIKeyUQCCFGSXVMJVAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 3-Benzyl-8-(2,3-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021117-43-0) – A Differentiated 1,3,8-Triazaspiro[4.5]decane-2,4-dione Scaffold


3-Benzyl-8-(2,3-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021117-43-0) is a synthetically derived small molecule belonging to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class . This chemotype has recently emerged as a novel δ opioid receptor (DOR)-selective agonist framework with low β-arrestin 2 recruitment efficacy [1]. The compound features a rigid spirocyclic core with a 3-benzyl substituent and an 8-(2,3-dimethoxybenzoyl) moiety, providing a distinct three-dimensional pharmacophore with calculated logP of 2.24 and polar surface area of 73.6 Ų . Its structural configuration places it within a class of molecules under active investigation for DOR-mediated analgesia, myelostimulation, and mitochondrial permeability transition pore inhibition [2][3].

Why 3-Benzyl-8-(2,3-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Cannot Be Replaced by Other 1,3,8-Triazaspiro[4.5]decane-2,4-diones


Generic substitution within the 1,3,8-triazaspiro[4.5]decane-2,4-dione class is not scientifically justified because small changes in substitution pattern—particularly the position of dimethoxy groups on the benzoyl ring—profoundly alter target selectivity and potency. In the mycobacterial lipoamide dehydrogenase (Lpd) inhibitor series, efficacy required the dimethoxy and dichlorophenyl groups, with the dimethoxy ring occupying a deep pocket adjacent to the FAD flavin ring [1]. Similarly, the recently discovered DOR agonist chemotype demonstrates that variations in the N8-acyl and N3-substituents shift the balance between DOR binding affinity and selectivity over μ opioid receptors (MOR), with the most potent analog (Compound 1) exhibiting 9.6-fold DOR-over-MOR binding selectivity [2]. Regioisomeric analogs (2,3- vs. 2,4- vs. 3,4- vs. 3,5-dimethoxybenzoyl) exhibit distinct physicochemical and steric properties that cannot be assumed equivalent; for example, the 2,3-isomer displays a lower calculated logP (2.24) compared to the 2,4-isomer (logP 2.33) . These differences are likely to impact membrane permeability, off-target binding, and in vivo pharmacokinetics, making unvalidated substitution a material risk in both research reproducibility and drug development campaigns.

Quantitative Differentiation Evidence for 3-Benzyl-8-(2,3-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione vs. Closest Analogs


Physicochemical Differentiation: LogP and Aqueous Solubility Profile Compared to Regioisomeric Analogs

The 2,3-dimethoxybenzoyl regioisomer (logP 2.24, logD 2.24, logSw -3.11) differs from the 2,4-dimethoxybenzoyl analog (logP 2.33, logD 2.33, logSw -3.28) in calculated lipophilicity and predicted aqueous solubility . This quantified difference can influence membrane permeability and solubility-based formulation requirements.

Physicochemical Profiling ADME Prediction Lead Optimization

Dimethoxybenzoyl Regioisomerism Determines Target Engagement in Triazaspirodimethoxybenzoyls: Class-Level SAR Evidence

In the triazaspirodimethoxybenzoyl class, the dimethoxy substitution pattern is critical for target engagement. The dimethoxy ring must occupy a specific deep pocket adjacent to the FAD flavin ring to block NADH nicotinamide coordination [1]. The 2,3-dimethoxy substitution on the target compound is distinct from the 2,4-dimethoxy pattern found in the characterized Mtb Lpd inhibitor series [1]. While direct quantitative inhibition data for the 2,3-isomer is not publicly available, the solved co-crystal structure (2.42 Å resolution) demonstrates that the dimethoxy ring position dictates binding mode, with >100-fold selectivity for bacterial Lpd over human Lpd achieved for the 2,4-dimethoxy lead compound [1].

Mycobacterial Lpd Inhibition Structure-Activity Relationship Antitubercular Drug Discovery

DOR Selectivity Over MOR in 1,3,8-Triazaspiro[4.5]decane-2,4-dione Chemotype: Quantitative Benchmark from Closest Structural Analogs

Within the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype, Compound 1 (the most potent DOR agonist from the Meqbil et al. 2024 screen) demonstrated DOR binding Ki = 52 nM and MOR binding Ki = 501 nM, yielding 9.6-fold selectivity for DOR over MOR [1]. The same compound achieved cAMP inhibition IC50 of 29 nM at DOR vs. 3,981 nM at MOR (137-fold functional selectivity) [1]. While the specific target compound 3-benzyl-8-(2,3-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione was not among the three compounds characterized in this study, its N3-benzyl and N8-dimethoxybenzoyl substitution pattern is structurally related and may benefit from similar DOR-selective properties.

δ Opioid Receptor Agonism GPCR Selectivity Pain Pharmacology

Bias Toward G-Protein Signaling Over β-Arrestin 2 Recruitment: A Therapeutically Relevant Differentiation

The triazaspiro chemotype is characterized by low β-arrestin 2 recruitment efficacy (56–65% of Leu5-enkephalin) relative to G-protein-mediated cAMP inhibition, in contrast to classical DOR agonists like SNC80 which are highly efficacious β-arrestin recruiters and associated with convulsive side effects [1]. Specifically, Compound 1 showed β-arrestin 2 efficacy of 65% and EC50 of 167 nM, compared to cAMP inhibition IC50 of 29 nM, indicating a G-protein bias [1]. This signaling bias is a key differentiator from the SNC80 chemotype that has failed in clinical development, and the target compound's structural features (3-benzyl, 8-dimethoxybenzoyl) may preserve this biased signaling profile.

Functional Selectivity Biased Agonism δ Opioid Receptor

Molecular Weight and PSA Equivalence with Distinct Substitution: Enabling Scaffold Hopping Without Property Penalty

The target compound shares identical molecular weight (423.47 g/mol) and highly similar polar surface area (73.64 Ų) with its 2,4-dimethoxy regioisomer (PSA 73.47 Ų), yet the 2,3- vs. 2,4-methoxy arrangement presents distinct hydrogen bonding topology . The hydrogen bond donor count (1) and acceptor count (8) are identical between isomers . This near-identity in bulk physicochemical parameters with differentiated local electronics enables scaffold exploration while maintaining drug-likeness constraints.

Property-Based Drug Design Scaffold Optimization Molecular Descriptors

Recommended Application Scenarios for 3-Benzyl-8-(2,3-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Based on Verified Differentiation Evidence


DOR-Selective Analgesic Lead Discovery with Reduced β-Arrestin Liability

This compound is suitable as a starting point for DOR-targeted analgesic programs seeking to minimize β-arrestin-mediated adverse effects. The chemotype's class-level profile demonstrates DOR-selective binding with 9.6-fold selectivity over MOR and G-protein-biased signaling, a critical safety differentiator from clinical candidates like SNC80 that have failed due to convulsive side effects [1]. The 3-benzyl and 8-(2,3-dimethoxybenzoyl) substitution pattern represents an unexplored combination within the triazaspiro DOR agonist series, offering potential for novel intellectual property generation.

Regioisomeric SAR Exploration for Mycobacterial Lpd Inhibition

The triazaspirodimethoxybenzoyl scaffold has validated activity as a selective inhibitor of Mycobacterium tuberculosis lipoamide dehydrogenase (Lpd), with the dimethoxy substitution pattern proven critical for binding pocket occupancy [1]. The 2,3-dimethoxy isomer represents a structural variation not characterized in the published Lpd inhibitor series, providing an opportunity to probe the electronic and steric requirements of the deep FAD-adjacent binding pocket and potentially identify inhibitors with altered species selectivity or resistance profiles.

Physicochemical Property-Matched Comparator in ADME Optimization Studies

Because the 2,3-dimethoxy regioisomer shares identical molecular weight, hydrogen bond donor/acceptor counts, and nearly identical PSA with the 2,4- and 3,4-dimethoxy analogs, it serves as an ideal matched-pair comparator to isolate the effect of methoxy position on membrane permeability, metabolic stability, and CYP inhibition without confounding changes in bulk physicochemical properties [2]. The calculated logP difference (ΔlogP = -0.09 vs. 2,4-isomer) may predict measurable differences in logD and plasma protein binding [2].

Chemical Biology Tool for Profiling Dimethoxybenzoyl-Dependent Protein Interactions

Based on the solved co-crystal structure of the 2,4-dimethoxybenzoyl triazaspiro series bound to Mtb Lpd, which revealed that the dimethoxy ring occupies a defined pocket adjacent to the FAD cofactor, the 2,3-dimethoxy variant can be employed as a chemical probe to determine whether repositioning the methoxy groups alters the hydrogen bond network with key active-site residues [1]. This application is supported by the class-level evidence that the dimethoxybenzoyl moiety is essential for activity, and shifts in substitution pattern can modulate target engagement and off-target binding to human homologs.

Quote Request

Request a Quote for 3-Benzyl-8-(2,3-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.